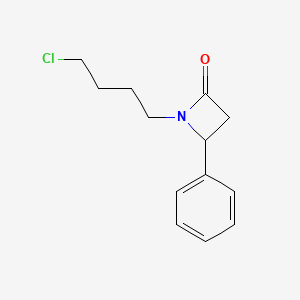
(4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TEMP020 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TEMP020 typically involves a multi-step process that includes the preparation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to further reactions, such as cyclization or functional group modifications, to yield TEMP020. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of TEMP020 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure it meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
TEMP020 undergoes several types of chemical reactions, including:
Oxidation: TEMP020 can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of TEMP020 can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced compounds.
Substitution: TEMP020 can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
The common reagents used in the reactions of TEMP020 include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of TEMP020 include oxidized derivatives, reduced compounds, and substituted products. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and properties.
Wissenschaftliche Forschungsanwendungen
TEMP020 has a wide range of applications in scientific research, including:
Chemistry: TEMP020 is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: TEMP020 is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: TEMP020 has potential therapeutic applications and is being studied for its effects on various biological pathways.
Industry: TEMP020 is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of TEMP020 involves its interaction with specific molecular targets and pathways. TEMP020 can bind to enzymes and proteins, altering their activities and functions. The exact molecular targets and pathways depend on the specific application and context in which TEMP020 is used. Studies have shown that TEMP020 can modulate signaling pathways, leading to changes in cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
TEMP020 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include TEMP010 and TEMP030, which share some structural similarities but differ in their reactivity and applications. TEMP020 stands out for its stability and versatility, making it a preferred choice for various research and industrial applications.
Conclusion
TEMP020 is a versatile and valuable compound with a wide range of applications in scientific research and industry
Eigenschaften
Molekularformel |
C24H19F3O4S2 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(4-methoxynaphthalen-1-yl)-diphenylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H19OS.CHF3O3S/c1-24-22-16-17-23(21-15-9-8-14-20(21)22)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19;2-1(3,4)8(5,6)7/h2-17H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
PXIVOQOPGZGSCE-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)

![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)



